

Application Notes: Utilizing XCT-790 in Seahorse Metabolic Flux Analysis

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Compound of Interest

Compound Name: *ERR α Inverse Agonist 1*

Cat. No.: *B15145478*

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Abstract

These application notes provide a comprehensive guide for the use of XCT-790, a known inverse agonist of the Estrogen-Related Receptor α (ERR α), in metabolic studies utilizing the Agilent Seahorse XF Analyzer. While XCT-790 is a valuable tool for probing the role of ERR α in cellular metabolism, it is critical to recognize its potent off-target effects. This document outlines its dual mechanism of action, provides detailed protocols for its application in Seahorse assays, and offers guidance on data interpretation to avoid common pitfalls.

Introduction and Mechanism of Action

XCT-790 is a selective inverse agonist of the Estrogen-Related Receptor α (ERR α), a key regulator of cellular energy homeostasis, with a reported IC₅₀ of 0.37 μ M.^{[1][2]} ERR α , often co-activated by PGC-1 α , plays a significant role in mitochondrial biogenesis and the transcriptional regulation of genes involved in oxidative phosphorylation.^{[3][4][5]} XCT-790 functions by disrupting the interaction between ERR α and its coactivators.^{[3][4]}

Crucial Consideration: Off-Target Mitochondrial Uncoupling

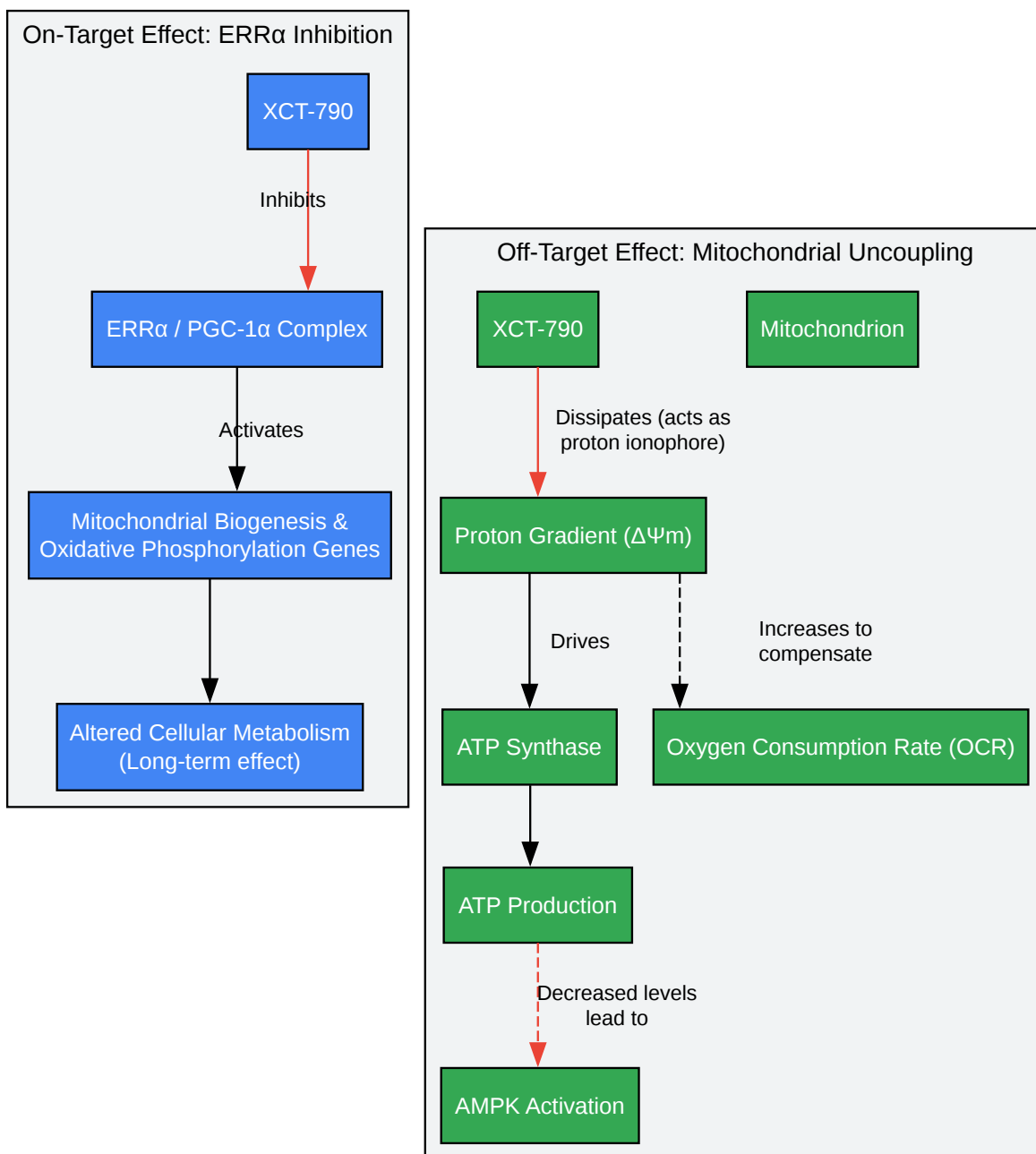
A significant body of research has demonstrated that XCT-790 is also a potent, fast-acting mitochondrial uncoupler, independent of its activity on ERR α .^{[3][6][7]} This uncoupling effect occurs at nanomolar to low micromolar concentrations, often lower than those used to achieve

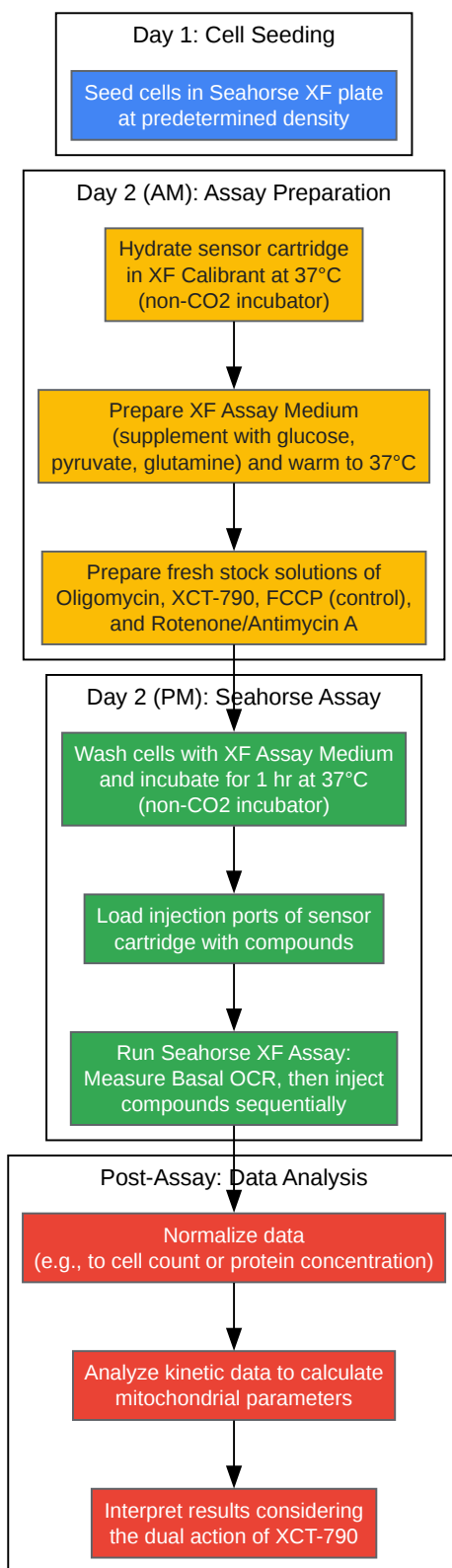
ERR α inhibition.[3][4] Structurally similar to known chemical uncouplers like FCCP, XCT-790 acts as a proton ionophore, dissipating the mitochondrial proton gradient.[3][7] This action leads to a rapid increase in oxygen consumption rate (OCR), a depletion of cellular ATP, and subsequent activation of AMP-activated protein kinase (AMPK), a master sensor of cellular energy status.[3][6][8]

This dual activity means that metabolic changes observed upon XCT-790 treatment in a Seahorse assay are a composite of both ERR α inhibition and direct mitochondrial uncoupling. Therefore, experimental design and data interpretation must account for this confounding off-target effect.

Signaling Pathways and Logical Relationships

To understand the data generated from Seahorse analysis with XCT-790, it is essential to visualize its dual mechanisms of action.





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